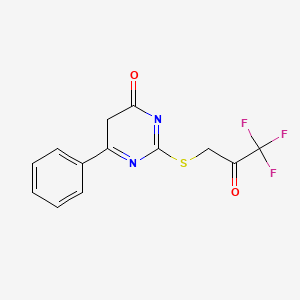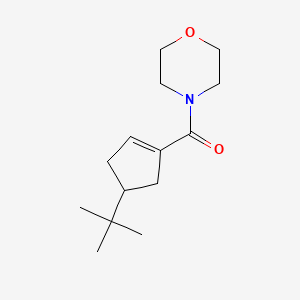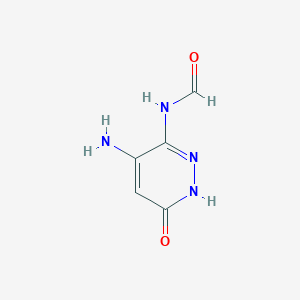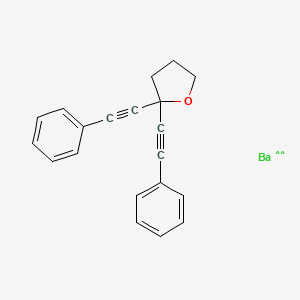![molecular formula C28H27N B14278536 4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine CAS No. 129119-42-2](/img/structure/B14278536.png)
4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of an ethyl group and two methylphenyl groups attached to a biphenyl core. It is of interest in various fields due to its unique structural and electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated benzene derivative reacts with a boronic acid derivative in the presence of a palladium catalyst.
Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation, where ethyl chloride reacts with the biphenyl compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of Methylphenyl Groups: The final step involves the attachment of the N,N-bis(4-methylphenyl)amine groups through a nucleophilic substitution reaction, where the biphenyl compound reacts with 4-methylphenylamine in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of 4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced biphenyl derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the aromatic rings react with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitro groups (NO₂)
Major Products Formed
Oxidation: Quinones
Reduction: Reduced biphenyl derivatives
Substitution: Halogenated or nitro-substituted biphenyl derivatives
Applications De Recherche Scientifique
4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The compound’s electronic properties allow it to interact with various biological molecules, potentially affecting their function. For example, it may bind to proteins or nucleic acids, altering their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diphenyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine
- N,N-Bis(4-methylphenyl)[1,1’-biphenyl]-4-amine
Uniqueness
4’-Ethyl-N,N-bis(4-methylphenyl)[1,1’-biphenyl]-4-amine is unique due to the presence of the ethyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and potentially more suitable for specific applications in materials science and drug development.
Propriétés
Numéro CAS |
129119-42-2 |
|---|---|
Formule moléculaire |
C28H27N |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
N-[4-(4-ethylphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline |
InChI |
InChI=1S/C28H27N/c1-4-23-9-11-24(12-10-23)25-13-19-28(20-14-25)29(26-15-5-21(2)6-16-26)27-17-7-22(3)8-18-27/h5-20H,4H2,1-3H3 |
Clé InChI |
MKIVRGOMSLSEOM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4,9-Diethoxy-1-imino-1H-benzo[F]isoindol-3-amine](/img/structure/B14278480.png)
![N,N-Bis(4-ethylphenyl)-4'-methoxy[1,1'-biphenyl]-4-amine](/img/structure/B14278487.png)



![Bis(acetyloxy)[bis(benzoyloxy)]plumbane](/img/structure/B14278505.png)
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)

![Tributyl[4-(methoxymethoxy)but-3-EN-2-YL]stannane](/img/structure/B14278517.png)

